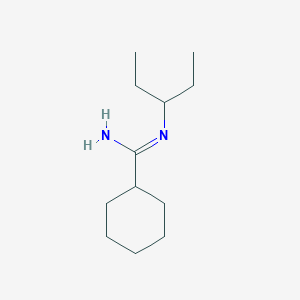![molecular formula C11H21NO3 B13880180 8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13880180.png)
8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[4.5]decane ring system, which includes a 1,4-dioxane moiety and a hydroxyl group at the 8th position. The compound also contains a methylaminoethyl side chain, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol typically involves the formation of the spirocyclic ring system followed by the introduction of the methylaminoethyl side chain. One common method involves the reaction of cyclohexanone with ethylene glycol to form the 1,4-dioxane ring. This intermediate is then reacted with appropriate reagents to introduce the hydroxyl group at the 8th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methylaminoethyl side chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield various alcohol derivatives .
Applications De Recherche Scientifique
8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds
Mécanisme D'action
The mechanism of action of 8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets. The methylaminoethyl side chain can interact with biological receptors, leading to various physiological effects. The compound may also interfere with specific biochemical pathways, resulting in its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-methyl-1,4-dioxaspiro[4.5]decan-8-ol: This compound has a similar spirocyclic structure but with a methyl group instead of the methylaminoethyl side chain.
1-thia-4,8-diazaspiro[4.5]decan-3-one: This compound contains a thiaza ring and is studied for its anti-ulcer activity.
Uniqueness
8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C11H21NO3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
8-[2-(methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C11H21NO3/c1-12-7-6-10(13)2-4-11(5-3-10)14-8-9-15-11/h12-13H,2-9H2,1H3 |
Clé InChI |
AFKBPGKUXVNYAQ-UHFFFAOYSA-N |
SMILES canonique |
CNCCC1(CCC2(CC1)OCCO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


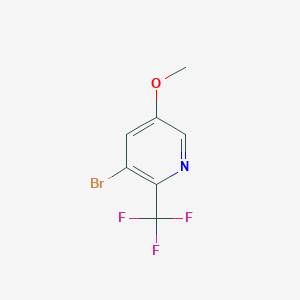

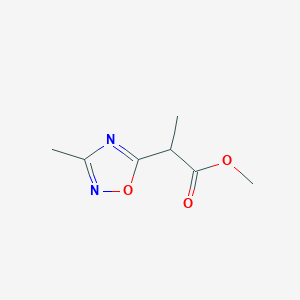
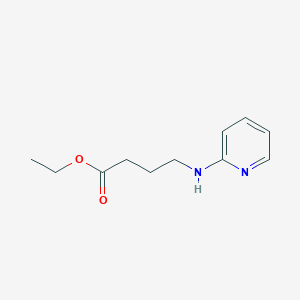
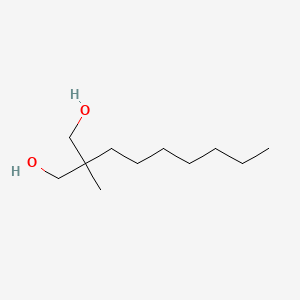
![7-Nitro-3-(trifluoromethyl)imidazo[5,1-b][1,3]thiazole](/img/structure/B13880137.png)
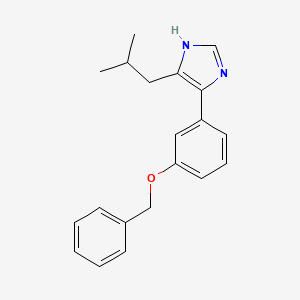
![Carbamic acid, N-[2-(3-chlorophenyl)-5-pyrimidinyl]-, 1,1-dimethylethyl ester](/img/structure/B13880143.png)

![Methyl 4-[2-(methylcarbamoyl)pyridin-4-yl]oxybenzoate](/img/structure/B13880161.png)

![4-[4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-propan-2-ylpyrimidin-2-amine](/img/structure/B13880174.png)
